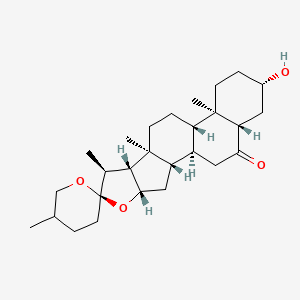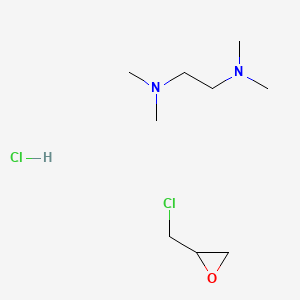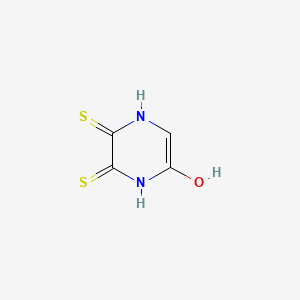
2(1H)-Pyrazinone, 5,6-dimercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrazinone, 5,6-dimercapto- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimercapto- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2,3-diaminopyrazine with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound
Industrial Production Methods
Industrial production of 2(1H)-Pyrazinone, 5,6-dimercapto- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimercapto- undergoes several types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2(1H)-Pyrazinone, 5,6-dimercapto- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrazinone, 5,6-dimercapto- involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or modification of protein function. The compound’s ability to undergo redox reactions also contributes to its biological activity, including its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Pyrazinone, 3,5-dimercapto-
- 2(1H)-Pyrazinone, 4,6-dimercapto-
- 2(1H)-Pyrazinone, 5,6-dihydroxy-
Uniqueness
2(1H)-Pyrazinone, 5,6-dimercapto- is unique due to the specific positioning of its mercapto groups, which significantly influence its reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical behavior and versatility in various reactions and applications.
Propiedades
Fórmula molecular |
C4H4N2OS2 |
|---|---|
Peso molecular |
160.2 g/mol |
Nombre IUPAC |
5-hydroxy-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C4H4N2OS2/c7-2-1-5-3(8)4(9)6-2/h1H,(H,5,8)(H2,6,7,9) |
Clave InChI |
YKTGJUSKBWFBJM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)C(=S)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




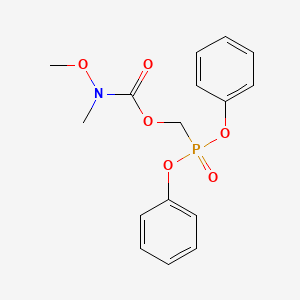
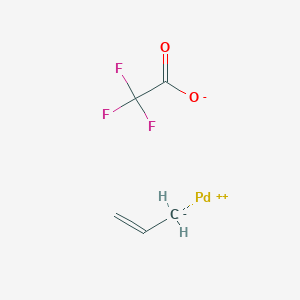
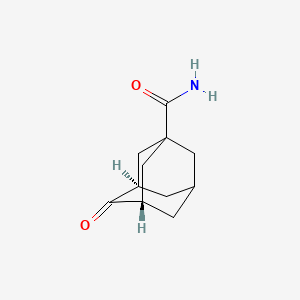

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

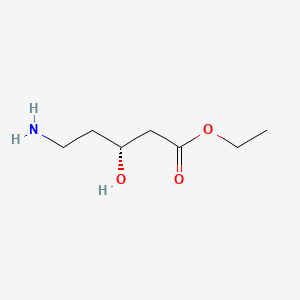
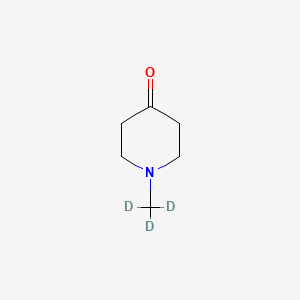
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
